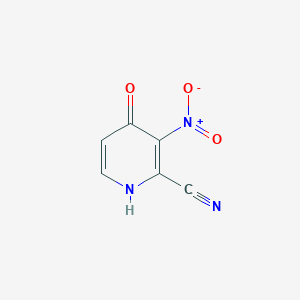
4-Hydroxy-3-nitropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nitropicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 3-position, and a nitrile group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitropicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This method is advantageous due to its stepwise and one-pot fashion, which simplifies the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-nitropicolinonitrile.
Reduction: Formation of 4-hydroxy-3-aminopicolinonitrile.
Substitution: Formation of various amides, esters, or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-3-nitropicolinonitrile has several applications in scientific research:
Biology: The compound’s derivatives can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of advanced materials and as a building block for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-nitropicolinonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl, nitro, and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents at the 4-position.
4-Hydroxy-3-methoxybenzaldehyde: Another compound with a hydroxyl group at the 4-position but with different functional groups.
Uniqueness: 4-Hydroxy-3-nitropicolinonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of the nitro group, in particular, adds to its reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C6H3N3O3 |
|---|---|
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
3-nitro-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10) |
Clé InChI |
BGKUFIDJPZXRMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


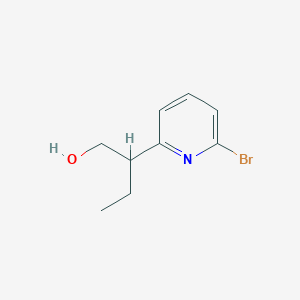
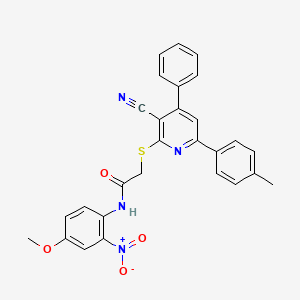
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
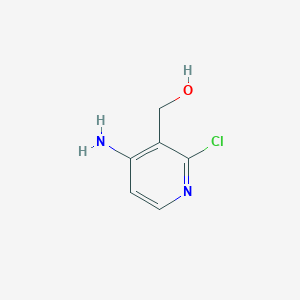
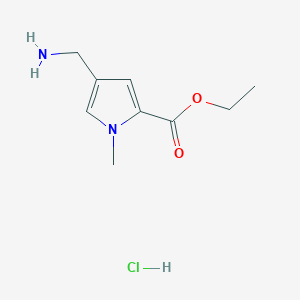
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)
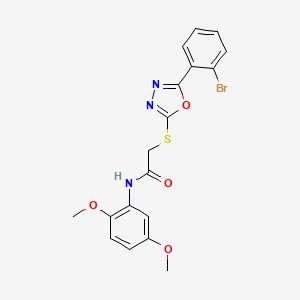
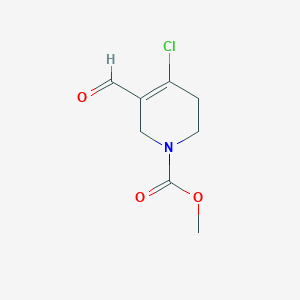
![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)


